6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
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Overview
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a complex organic compound characterized by its unique structure, which includes a thiazole ring fused to an imidazo ring, and a chlorophenyl group attached to the imidazo ring
Mechanism of Action
Target of Action
The primary target of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Oxime, also known as CITCO, is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
CITCO acts as an agonist for the CAR receptor . It binds to the receptor and induces its nuclear translocation . This binding and translocation result in the activation of CAR, which then influences the transcription of its target genes .
Biochemical Pathways
Upon activation by CITCO, CAR influences several biochemical pathways. One of the key pathways is the expression of the CYP2B6 gene . CYP2B6 is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .
Result of Action
The activation of CAR by CITCO leads to the transcription of target genes , including CYP2B6 . This can result in increased drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs that are substrates of CYP2B6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core One common approach is the cyclization of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can lead to the formation of the corresponding carboxylic acid, while reduction can yield the corresponding amine.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and engineering.
Comparison with Similar Compounds
4-Chlorophenol: Similar in structure but lacks the imidazo and thiazole rings.
4-Chlorophenyl isothiocyanate: Contains a similar chlorophenyl group but has a different functional group.
4-Chlorophenyl chloroformate: Another chlorophenyl derivative with different reactivity.
Uniqueness: 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
(NE)-N-[[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-9-3-1-8(2-4-9)11-10(7-14-17)16-5-6-18-12(16)15-11/h1-7,17H/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUYCRJKEIFSDT-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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